molecular formula C20H22F2N6O2S B2843404 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine CAS No. 1040650-93-8

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

Cat. No. B2843404
CAS RN: 1040650-93-8
M. Wt: 448.49
InChI Key: KXBNAQIJUZDDED-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H22F2N6O2S and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

This compound, similar in structure to piperazine derivatives, has been explored for its anticancer potential. Piperazine substituents, as part of polyfunctional substituted 1,3-thiazoles, have shown significant anticancer activity across various cancer cell lines, including lung, kidney, breast, and melanoma, among others. These studies indicate the potential therapeutic value of piperazine derivatives in cancer treatment, suggesting that the specified compound could share similar properties due to its structural characteristics (Kostyantyn Turov, 2020).

Antimicrobial and Antifungal Activities

Piperazine derivatives have also been recognized for their antimicrobial and antifungal properties. This is exemplified by studies on compounds like "1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine," which displayed significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains including E. coli, S. aureus, and S. mutans. This suggests the potential of piperazine-based compounds, including the one , to serve as potent antibacterial and biofilm inhibitors (Ahmed E. M. Mekky, S. Sanad, 2020).

Enzymatic Inhibition for Therapeutic Applications

Furthermore, the structural features of piperazine derivatives have been explored for their role in inhibiting specific enzymes related to disease pathogenesis. For instance, compounds with piperazine linkers have demonstrated inhibitory activities against enzymes like MurB, indicating their potential use in combating antibiotic-resistant bacterial infections. This aligns with the potential utility of the specified compound in targeted therapeutic applications, given its structural similarity to effective MurB inhibitors (Ahmed E. M. Mekky, S. Sanad, 2020).

Synthesis and Characterization for Material Science

The synthesis and characterization of compounds with piperazine units, similar to the specified compound, have been a subject of interest in material science and organic chemistry. Such studies focus on understanding the molecular structures and properties that contribute to their biological activity, paving the way for the development of new materials and drugs with enhanced efficacy and specificity. For example, the synthesis and molecular structure studies of piperazine derivatives provide insights into their potential applications beyond therapeutics, including as materials with unique chemical and physical properties (S. Naveen et al., 2015).

properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O2S/c1-14-3-5-17(11-15(14)2)31(29,30)27-9-7-26(8-10-27)13-20-23-24-25-28(20)16-4-6-18(21)19(22)12-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBNAQIJUZDDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

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